5-Ethylpicolinic acid
Overview
Description
5-Ethylpicolinic acid is an organic compound with the molecular formula C8H9NO2 It is a derivative of picolinic acid, where an ethyl group is substituted at the 5-position of the pyridine ring
Mechanism of Action
Target of Action
It is structurally similar to picolinic acid, which is known to bind tozinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
Picolinic acid, a structurally similar compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, inhibiting function
Biochemical Pathways
Picolinic acid plays a key role in zinc transport , which is crucial for numerous biochemical pathways. Disruption of zinc transport can affect these pathways and their downstream effects.
Result of Action
Picolinic acid has been shown to be an anti-viral in vitro and in vivo
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethylpicolinic acid can be synthesized through several methods. One common approach involves the reaction of 2-methyl-5-ethylpyridine with aniline in the presence of sulfur. This reaction yields this compound as a product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Ethylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
5-Ethylpicolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antiviral and antimicrobial treatments.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: The parent compound, which lacks the ethyl group at the 5-position.
5-Methylpicolinic acid: Similar structure but with a methyl group instead of an ethyl group.
2-Ethylpicolinic acid: The ethyl group is substituted at the 2-position instead of the 5-position.
Uniqueness
5-Ethylpicolinic acid is unique due to the specific positioning of the ethyl group, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to its analogs .
Properties
IUPAC Name |
5-ethylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h3-5H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCDHIRSCJOUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227814 | |
Record name | Picolinic acid, 5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
770-08-1 | |
Record name | 5-Ethylpicolinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=770-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Picolinic acid, 5-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picolinic acid, 5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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